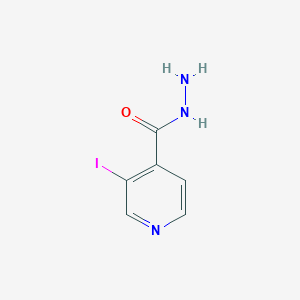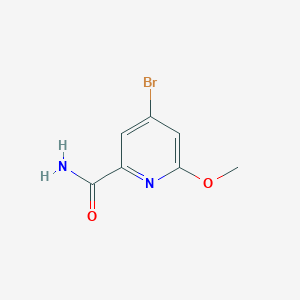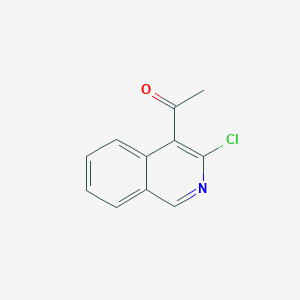
3-Iodoisonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodoisonicotinohydrazide is a chemical compound that belongs to the class of isonicotinoyl hydrazones These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoisonicotinohydrazide typically involves the reaction of isonicotinic acid hydrazide with iodine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodoisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isonicotinic acid derivatives, while substitution reactions can produce various halogenated or alkylated compounds.
Applications De Recherche Scientifique
3-Iodoisonicotinohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Investigated for potential anticancer activities due to its ability to inhibit cell proliferation.
Mécanisme D'action
The mechanism of action of 3-Iodoisonicotinohydrazide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to cell death. The compound may also interact with enzymes involved in DNA replication and repair, contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
Isoniazid: A well-known antituberculosis drug with a similar core structure but lacking the iodine atom.
Ethambutol: Another antituberculosis agent with a different mechanism of action.
Moxifloxacin: A fluoroquinolone antibiotic with broad-spectrum activity.
Uniqueness: This structural feature distinguishes it from other isonicotinoyl hydrazones and contributes to its diverse biological activities .
Propriétés
Formule moléculaire |
C6H6IN3O |
|---|---|
Poids moléculaire |
263.04 g/mol |
Nom IUPAC |
3-iodopyridine-4-carbohydrazide |
InChI |
InChI=1S/C6H6IN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11) |
Clé InChI |
KTCUZCKBKGLULX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C(=O)NN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)









